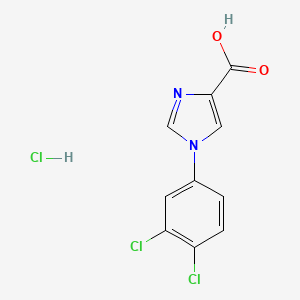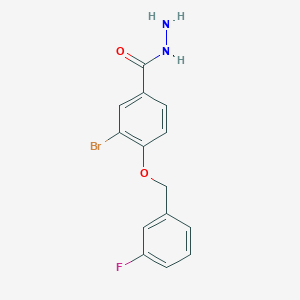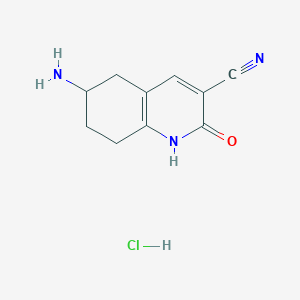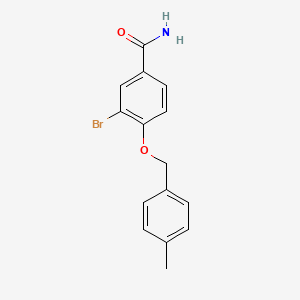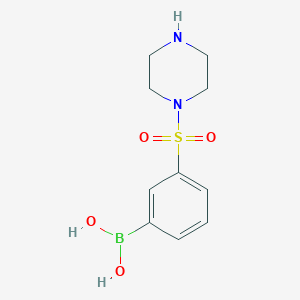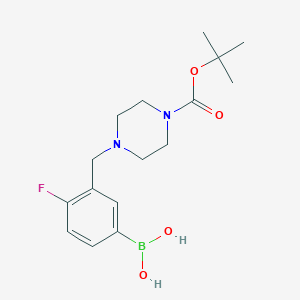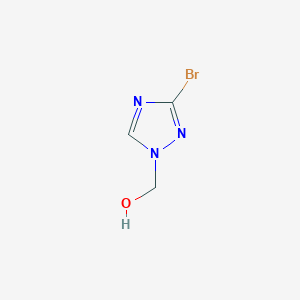
(3-溴-1H-1,2,4-三唑-1-基)甲醇
描述
(3-Bromo-1H-1,2,4-triazol-1-yl)methanol is a chemical compound with the molecular formula C3H4BrN3O and a molecular weight of 177.99 g/mol It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
科学研究应用
(3-Bromo-1H-1,2,4-triazol-1-yl)methanol has several scientific research applications:
作用机制
Target of Action
It is known that triazole derivatives, such as (3-bromo-1h-1,2,4-triazol-1-yl)methanol, often target enzymes like aromatase . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism .
Mode of Action
The mode of action of (3-bromo-1H-1,2,4-triazol-1-yl)methanol involves its interaction with its targets, leading to changes in their function. For instance, in the case of aromatase, the compound’s nitrogen atoms bind to the iron in the heme moiety of the enzyme, potentially altering its activity .
Biochemical Pathways
It is known that triazole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects suggest that (3-bromo-1H-1,2,4-triazol-1-yl)methanol may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
Given the broad range of biological activities associated with triazole derivatives , it is likely that (3-bromo-1H-1,2,4-triazol-1-yl)methanol could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compounds synthesized from triazole derivatives are thermally stable , suggesting that (3-bromo-1H-1,2,4-triazol-1-yl)methanol may also exhibit stability under various environmental conditions.
生化分析
Biochemical Properties
(3-bromo-1H-1,2,4-triazol-1-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their structure and function . These interactions can modulate enzyme activity, potentially leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of (3-bromo-1H-1,2,4-triazol-1-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can affect cell signaling by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, (3-bromo-1H-1,2,4-triazol-1-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-bromo-1H-1,2,4-triazol-1-yl)methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of (3-bromo-1H-1,2,4-triazol-1-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in normal cellular function. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
(3-bromo-1H-1,2,4-triazol-1-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates. These interactions can have significant effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of (3-bromo-1H-1,2,4-triazol-1-yl)methanol within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s availability and activity, determining its overall biological effects.
Subcellular Localization
The subcellular localization of (3-bromo-1H-1,2,4-triazol-1-yl)methanol is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol typically involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. The product is then purified through crystallization.
Industrial Production Methods
Industrial production methods for (3-bromo-1H-1,2,4-triazol-1-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
(3-Bromo-1H-1,2,4-triazol-1-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coordination Reactions: It can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
相似化合物的比较
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A closely related compound that also acts as a ligand and has similar reactivity.
5-Bromo-1H-1,2,4-triazole: Another isomer with comparable properties and applications.
Uniqueness
(3-Bromo-1H-1,2,4-triazol-1-yl)methanol is unique due to the presence of the hydroxyl group, which allows for additional reactivity and the formation of more diverse derivatives. This makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
(3-bromo-1,2,4-triazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFYCKYTUCQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


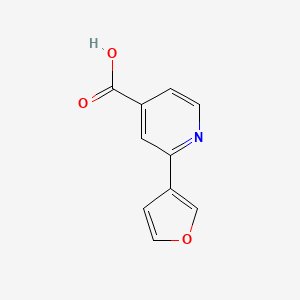
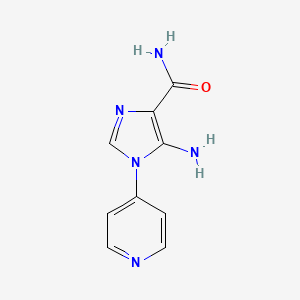
![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)
![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)
![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)
![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)
